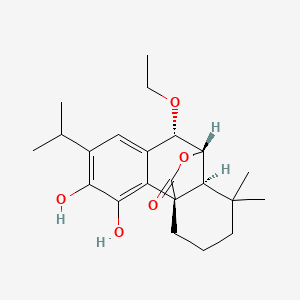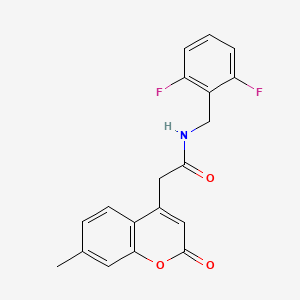
7-Ethoxyrosmanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethoxyrosmanol is a phenolic diterpene compound that has garnered attention for its potential therapeutic applications. It is primarily isolated from the plant Salvia chamelaeagnea and exhibits notable antioxidant and anti-tumor properties . This compound has been studied for its ability to alleviate hyperglycemia-induced vascular endothelial dysfunction, making it a promising candidate for treating conditions related to oxidative stress and inflammation .
Wissenschaftliche Forschungsanwendungen
7-Ethoxyrosmanol has been extensively studied for its applications in various fields:
Chemistry: Used as an antioxidant in chemical formulations.
Biology: Investigated for its role in reducing oxidative stress in biological systems.
Industry: Utilized in the development of natural preservatives and anti-aging products.
Wirkmechanismus
Target of Action
The primary target of 7-Ethoxyrosmanol is the F-box/LRR-repeat protein 7 (FBXL7) in human umbilical vein endothelial cells (HUVECs) . FBXL7 is a ubiquitin E3 ligase that regulates cell cycle and is involved in many biological processes .
Mode of Action
This compound interacts with FBXL7, regulating its expression in HUVECs . High glucose levels increase the expression of FBXL7, which can be gradually inhibited by this compound . This interaction results in changes in cell injury, inflammation, and reactive oxygen species (ROS) production .
Biochemical Pathways
This compound affects the biochemical pathways related to hyperglycemia-induced endothelial dysfunction . By regulating the expression of FBXL7, this compound influences the pathways associated with cell injury, inflammation, and ROS production .
Result of Action
The action of this compound results in the attenuation of high glucose-induced endothelial dysfunction in HUVECs . Specifically, it reduces cell injury, the secretion of pro-inflammatory cytokines, and ROS production . Moreover, it ameliorates high glucose-induced cell injury by knocking down FBXL7 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of high glucose levels . In the presence of 33 mM high glucose, this compound has been shown to effectively alleviate hyperglycemia-induced endothelial dysfunction .
Biochemische Analyse
Biochemical Properties
7-Ethoxyrosmanol interacts with various biomolecules in biochemical reactions. It has been found to exhibit antioxidant activity, suggesting that it may interact with reactive oxygen species (ROS) in cells
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In particular, it has been found to have antitumor effects on neuroblastoma cells . It influences cell function by inducing apoptosis and G2/M arrest of neuroblastoma cells . It also alleviates hyperglycemia-induced vascular endothelial dysfunction by regulating FBXL7 expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with FBXL7, a protein involved in the regulation of cell cycle progression . This compound time-dependently increased high glucose-induced cell injury, the secretions of pro-inflammatory cytokines and ROS production in HUVECs . Moreover, high glucose time-dependently increased the FBXL7 expressions, which could be gradually inhibited by this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxyrosmanol typically involves the ethoxylation of rosmanol, a naturally occurring diterpene. The reaction conditions often include the use of ethyl alcohol as the ethoxylating agent under acidic or basic conditions to facilitate the substitution at the C-7 position .
Industrial Production Methods: Industrial production of this compound may involve the extraction of rosmanol from plant sources followed by chemical modification. The process includes:
Extraction: Rosmanol is extracted from Salvia chamelaeagnea using solvents like methanol or ethanol.
Purification: The extract is purified using chromatographic techniques.
Ethoxylation: The purified rosmanol undergoes ethoxylation to produce this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Ethoxyrosmanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: The ethoxyl group at the C-7 position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic catalysts to facilitate the substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Saturated diterpenes.
Substitution Products: Various substituted diterpenes depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Rosmanol: The parent compound of 7-Ethoxyrosmanol, known for its strong antioxidant properties.
Carnosol: Another phenolic diterpene with potent antioxidant and anti-inflammatory effects.
Carnosic Acid: Exhibits similar antioxidant properties but differs in its chemical structure and biological activity.
Uniqueness of this compound: this compound is unique due to the ethoxyl group at the C-7 position, which enhances its hydrophobicity and potentially its bioavailability. This modification also influences its antioxidant activity, making it distinct from its parent compound, rosmanol .
Eigenschaften
IUPAC Name |
(1R,8S,9S,10S)-8-ethoxy-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-6-26-17-13-10-12(11(2)3)15(23)16(24)14(13)22-9-7-8-21(4,5)19(22)18(17)27-20(22)25/h10-11,17-19,23-24H,6-9H2,1-5H3/t17-,18+,19-,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUIVINVBVPWCU-WEMPKCCASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2C3C(CCCC3(C4=C(C(=C(C=C14)C(C)C)O)O)C(=O)O2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1[C@@H]2[C@@H]3[C@](CCCC3(C)C)(C4=C(C(=C(C=C14)C(C)C)O)O)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the antioxidant properties of 7-Ethoxyrosmanol and how do they compare to other similar compounds?
A1: this compound displays strong antioxidant activity, confirmed by assays like Trolox equivalent antioxidant capacity (TEAC), ferric-ion reducing antioxidant parameter (FRAP), and oxygen radical absorbance capacity (ORAC) []. Notably, it exhibits a low oxidation potential (Epa = 0.11 V) compared to other compounds like carnosol and carnosic acid, suggesting potent antioxidant power []. This activity is attributed to structural features such as multiple hydroxyl (OH) groups, conjugation, and a lactone ring [].
Q2: Besides antioxidant effects, does this compound have other potential therapeutic applications?
A2: Research suggests this compound might have antitumor properties. In studies on neuroblastoma cells, it showed significant cytotoxicity and induced apoptosis, possibly by degrading procaspase-3 and -9 []. It also influenced cell cycle progression, causing arrest in the G2/M phase [].
Q3: How does the structure of this compound contribute to its activity?
A3: While specific structure-activity relationship (SAR) studies for this compound are limited in the provided literature, research points to the importance of multiple OH groups, conjugation, and the lactone ring for its antioxidant activity []. Comparing its structure to other active compounds like rosmanol and carnosol reveals these shared features, suggesting their role in free radical scavenging and electrochemical behavior []. Further research is needed to fully elucidate the SAR of this compound and explore modifications that could enhance its properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2580066.png)

![2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-5-phenylpyridine](/img/structure/B2580068.png)

![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one](/img/structure/B2580071.png)

![5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-2-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2580077.png)
![(1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane](/img/structure/B2580078.png)

![2-(4-tert-butylphenoxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2580084.png)
![1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2580085.png)
![N-(3,5-dimethylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2580087.png)

